This compound can be classified as a sulfonamide derivative due to the presence of the methanesulfonyl group. It also falls under the category of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties. The compound's structural complexity suggests potential applications in medicinal chemistry and drug development.
The synthesis of [1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol can be achieved through several methods, typically involving the following key steps:
The molecular structure of [1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol can be represented by its molecular formula .
CC(C)CC(=O)N1C=CN=C1C(S(=O)(=O)C)C
[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol can participate in various chemical reactions:
The mechanism of action for [1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol primarily relates to its interactions with biological targets:
Research indicates that similar compounds exhibit significant inhibitory effects on various enzymes involved in metabolic pathways.
The physical and chemical properties of [1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol include:
Specific data on boiling point, melting point, and other thermodynamic properties may vary based on experimental conditions but are crucial for practical applications.
[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol has several potential applications in scientific research and pharmaceuticals:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2